molecular formula C14H11NO5S B4394285 N-(furan-2-ylmethyl)-2-oxochromene-6-sulfonamide

N-(furan-2-ylmethyl)-2-oxochromene-6-sulfonamide

Cat. No.: B4394285
M. Wt: 305.31 g/mol
InChI Key: SDZSTTKWFBKLMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-2-oxochromene-6-sulfonamide is a complex organic compound that features a furan ring, a chromene core, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-oxochromene-6-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core, followed by the introduction of the furan ring and the sulfonamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. Catalysts such as palladium or platinum may be employed to facilitate the reactions, and solvents like dichloromethane or toluene are commonly used.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-oxochromene-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The chromene core can be reduced to dihydrochromene derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include furanones, dihydrochromene derivatives, and various substituted sulfonamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which N-(furan-2-ylmethyl)-2-oxochromene-6-sulfonamide exerts its effects involves the interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Furosemide: A diuretic with a similar sulfonamide group.

    2-Furylmethylamine: Shares the furan ring structure.

    Chromene derivatives: Compounds with a chromene core but different functional groups.

Uniqueness

N-(furan-2-ylmethyl)-2-oxochromene-6-sulfonamide is unique due to its combination of a furan ring, chromene core, and sulfonamide group, which imparts distinct chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-oxochromene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5S/c16-14-6-3-10-8-12(4-5-13(10)20-14)21(17,18)15-9-11-2-1-7-19-11/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZSTTKWFBKLMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(furan-2-ylmethyl)-2-oxochromene-6-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(furan-2-ylmethyl)-2-oxochromene-6-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-(furan-2-ylmethyl)-2-oxochromene-6-sulfonamide
Reactant of Route 4
N-(furan-2-ylmethyl)-2-oxochromene-6-sulfonamide
Reactant of Route 5
N-(furan-2-ylmethyl)-2-oxochromene-6-sulfonamide
Reactant of Route 6
N-(furan-2-ylmethyl)-2-oxochromene-6-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.